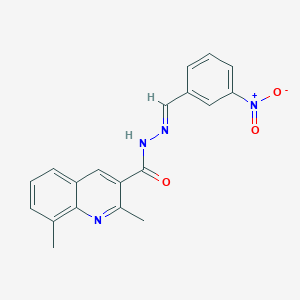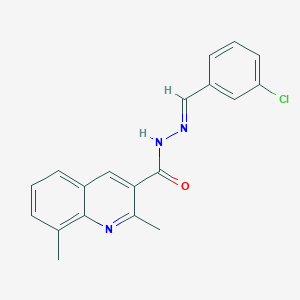![molecular formula C22H23N3O3S B306788 N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306788.png)
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQDDS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.
作用机制
The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell survival and inflammation.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
实验室实验的优点和局限性
One of the main advantages of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide for lab experiments is its potent anticancer activity against various cancer cell lines. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research. One possible direction is the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs with improved solubility and bioavailability. Another possible direction is the investigation of the synergistic effects of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide with other anticancer agents. Furthermore, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in other disease areas, such as neurodegenerative diseases and inflammatory diseases, should also be investigated.
Conclusion:
In conclusion, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is a synthetic compound that has shown promising results in various scientific research studies, especially in the field of cancer research. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines and has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its potent anticancer activity and relative ease of synthesis. However, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide also has limitations, such as its low solubility in aqueous solutions. There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research, including the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs, investigation of synergistic effects with other anticancer agents, and exploration of potential use in other disease areas.
合成方法
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with 2,3-dimethoxybenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder, which is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学研究应用
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Various studies have shown that N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis.
属性
产品名称 |
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC 名称 |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-5-9-17-19(11-15(2)24-21(14)17)29-13-20(26)25-23-12-16-8-6-10-18(27-3)22(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+ |
InChI 键 |
MMRSPYPDAURXKK-FSJBWODESA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
